molecular formula C7H10N2O2S B6324886 N,6-dimethylpyridine-3-sulfonamide CAS No. 37581-11-6

N,6-dimethylpyridine-3-sulfonamide

Cat. No.: B6324886
CAS No.: 37581-11-6
M. Wt: 186.23 g/mol
InChI Key: CRPIRCHLMARPGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Pyridine-Sulfonamide Chemical Space in Academic Research

The pyridine-sulfonamide scaffold is a prominent area of investigation in academic research. These hybrid structures are explored for their diverse potential applications, which extend beyond medicinal chemistry into fields like materials science and catalysis. rsc.org Researchers have actively pursued the synthesis of novel pyridine-sulfonamide derivatives to build libraries of compounds for various screening purposes. nih.govnih.gov The development of new synthetic methodologies, such as those involving N-alkylation of pyridine-linked nuclei, has further expanded the accessible chemical space of these compounds. researchgate.net The strategic combination of the pyridine (B92270) and sulfonamide moieties allows for fine-tuning of physicochemical properties, making this a rich field for chemical exploration. acs.org

Significance of Sulfonamide and Pyridine Moieties in Chemical Science

The sulfonamide functional group (-SO₂NH-) is a cornerstone in modern chemical science. rsc.orgekb.eg It is recognized as a key structural component in a multitude of compounds with significant biological activity. nih.gov The geometry and electronic properties of the sulfonamide group allow it to act as a stable, non-hydrolyzable mimic of a peptide bond and to participate in strong hydrogen bonding interactions, which is crucial for molecular recognition.

Similarly, the pyridine ring is a ubiquitous heterocyclic motif in chemical science. Its presence is fundamental to the function of numerous natural molecules and synthetic compounds. rsc.org Beyond its role in biologically active molecules, the pyridine moiety is valued in coordination chemistry, catalysis, and polymer and materials science due to its electronic properties and ability to coordinate with metals. rsc.org

Positioning of N,6-dimethylpyridine-3-sulfonamide within Advanced Chemical Synthesis and Theoretical Frameworks

This compound, as a member of the pyridine-sulfonamide class, is situated within a landscape of advanced chemical synthesis and theoretical analysis. The synthesis of such compounds has moved beyond classical methods to incorporate innovative strategies that offer greater efficiency and molecular diversity.

Modern synthetic approaches applicable to this class of compounds include:

Catalysis with Novel Media: The use of task-specific ionic liquids as catalysts has been reported for the synthesis of pyridines bearing a sulfonamide moiety, enabling reactions under mild conditions. rsc.org

C-H Functionalization: Advanced techniques like transition-metal-catalyzed C-H activation and cyanation provide direct routes to functionalized aryl compounds, representing a modern approach to creating complex molecules from simpler precursors. acs.org

Hybrid Molecule Synthesis: The deliberate combination of the pyridine-sulfonamide core with other chemical fragments to create hybrid molecules is a sophisticated strategy to develop compounds with multifaceted properties. mdpi.com

A plausible, though generalized, synthetic pathway to this compound would involve the reaction of a sulfonyl chloride derivative with an amine, a foundational reaction in sulfonamide chemistry. nih.gov

StepReactant 1Reactant 2ProductDescription
1 6-Methylnicotinic acidThionyl chloride (SOCl₂) / Chlorosulfonic acid (ClSO₃H)6-Methylpyridine-3-sulfonyl chlorideConversion of the carboxylic acid to a sulfonyl chloride.
2 6-Methylpyridine-3-sulfonyl chlorideMethylamine (B109427) (CH₃NH₂)This compoundReaction of the sulfonyl chloride with methylamine to form the final sulfonamide.

Furthermore, theoretical frameworks, particularly Density Functional Theory (DFT), are increasingly employed to study the structural, electronic, and spectroscopic properties of sulfonamide derivatives. researchgate.net These computational methods allow for the prediction of molecular geometries, vibrational frequencies, and other properties, providing insights that complement experimental findings.

Historical Development of Related Sulfonamide Chemistry (Excluding Therapeutic History and Clinical Outcomes)

The history of sulfonamide chemistry, from a purely synthetic perspective, is a significant chapter in the development of organic chemistry. The journey began with the synthesis of sulfanilamide (B372717) (p-aminobenzenesulfonamide) in 1906. nih.gov However, the broader chemical importance of the class was not recognized until the 1930s with the investigation of the dye Prontosil. wikipedia.org

A key breakthrough was the discovery that Prontosil was, in fact, a prodrug. In 1936, researchers at the Pasteur Institute demonstrated that it was metabolized in the body to the active chemical entity, sulfanilamide. openaccesspub.org This finding was a pivotal moment, shifting the focus to the sulfanilamide structure itself and triggering an explosion in synthetic chemistry.

Chemists began to explore modifications of the sulfanilamide scaffold, leading to the establishment of a fundamental synthetic principle: the reaction of an aromatic sulfonyl chloride with an amine. nih.gov This versatile reaction allowed for the creation of thousands of new molecules. wikipedia.org A major avenue of this synthetic exploration involved replacing one of the hydrogens on the sulfonamide nitrogen (-SO₂NH₂) with various heterocyclic rings. researchgate.net For instance, the substitution with a pyridine moiety led to the synthesis of sulfapyridine (B1682706) in the late 1930s. openaccesspub.orgresearchgate.net This systematic approach of bioisosteric replacement and structural modification laid the groundwork for modern combinatorial chemistry and the rational design of new chemical entities. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,6-dimethylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-6-3-4-7(5-9-6)12(10,11)8-2/h3-5,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPIRCHLMARPGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)S(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies

Classical Synthesis Routes to N,6-dimethylpyridine-3-sulfonamide

Traditional methods for synthesizing this compound rely on a sequential, two-stage approach involving the sulfonation of a pyridine (B92270) precursor followed by the formation of the sulfonamide bond.

The initial step in the classical synthesis involves the introduction of a sulfonic acid group onto the pyridine ring. The precursor of choice is 2,6-dimethylpyridine, also known as 2,6-lutidine. The sulfonation of 2,6-lutidine has been shown to occur at the 3-position of the pyridine ring acs.org. This reaction is typically carried out using a strong sulfonating agent, such as oleum (fuming sulfuric acid), to achieve the desired 6-methylpyridine-3-sulfonic acid. The position of sulfonation is directed by the existing methyl groups on the pyridine ring acs.orgacs.org.

Once the sulfonic acid is formed, the next step is the creation of the sulfonamide linkage. This is a well-established two-part process in organic synthesis eurjchem.comnih.gov.

Conversion to Sulfonyl Chloride : The sulfonic acid group is first converted into a more reactive sulfonyl chloride. This is typically achieved by treating the 6-methylpyridine-3-sulfonic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Reaction with Amine : The resulting 6-methylpyridine-3-sulfonyl chloride is then reacted with methylamine (B109427) (CH₃NH₂) to form the final product, this compound. This nucleophilic substitution reaction often requires the presence of a base, such as triethylamine or sodium carbonate, to neutralize the hydrochloric acid (HCl) byproduct eurjchem.comresearchgate.net. The general method of reacting a sulfonyl chloride with an amine is a cornerstone of sulfonamide synthesis thieme.demdpi.com.

Modern and Advanced Synthetic Approaches

Contemporary research has focused on developing more efficient, versatile, and environmentally friendly methods for synthesizing pyridine sulfonamides. These approaches often leverage catalysis and alternative energy sources to streamline the synthetic process.

Modern synthetic organic chemistry has seen the rise of transition-metal catalysis for the formation of carbon-sulfur (C-S) and sulfur-nitrogen (S-N) bonds. Palladium and copper catalysts are extensively used for C-N cross-coupling reactions, which can be adapted for sulfonamide synthesis nih.gov.

One advanced strategy involves the use of organometallic reagents. For instance, a pyridine-based organozinc reagent can react with a suitable sulfur electrophile, like 2,4,6-trichlorophenyl chlorosulfate (TCPC), to form an intermediate that can then be converted to the sulfonamide acs.org. While some of these reactions may proceed without a transition metal, palladium-catalyzed processes are also prominent in forming related C-S bonds acs.org. These methods offer alternative pathways that can provide higher yields and functional group tolerance compared to classical routes.

Adherence to the principles of green chemistry aims to reduce the environmental impact of chemical manufacturing mlsu.ac.in. For sulfonamide synthesis, this often involves minimizing the use of hazardous organic solvents and reagents mdpi.com.

A notable green approach is the synthesis of sulfonamides in aqueous media rsc.org. This method can use equimolar amounts of the sulfonyl chloride and amine in water, eliminating the need for organic bases and solvents. The product can often be isolated by simple filtration after acidification, leading to excellent yields and purity without extensive purification rsc.orgresearchgate.net. Furthermore, sustainable methods using efficient oxidants like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) in eco-friendly solvents such as water, ethanol, or glycerol have been developed for the one-pot conversion of thiols to sulfonamides researchgate.net.

Green Chemistry ApproachDescriptionKey AdvantagesReference
Aqueous SynthesisReaction of sulfonyl chloride and amine is performed in water instead of organic solvents.Eliminates volatile organic compounds (VOCs), simplifies product isolation, avoids organic bases. rsc.orgresearchgate.net
Alternative SolventsUse of sustainable solvents like ethanol or glycerol.Reduces reliance on hazardous solvents, often biodegradable. researchgate.net
Efficient OxidationIn-situ formation of sulfonyl chlorides from thiols using environmentally benign oxidants.High atom economy, avoids harsh chlorinating agents. researchgate.net

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions. The application of microwave irradiation to sulfonamide synthesis can dramatically reduce reaction times from hours to minutes while often improving yields nih.govmdpi.com.

In a typical microwave-assisted procedure, the reaction between the sulfonyl chloride and the amine is carried out in a sealed vessel and exposed to microwave energy uniss.it. This rapid heating leads to a significant increase in the reaction rate. This technique is applicable to a wide range of substrates, including both aromatic and aliphatic amines and sulfonic acids, making it a versatile and efficient modern alternative to conventional heating methods nih.govuniss.it.

ParameterClassical HeatingMicrowave-Assisted SynthesisReference
Reaction TimeSeveral hours (e.g., 6-24 h)Minutes (e.g., 7-20 min) nih.govuniss.it
Energy SourceConventional heating (oil bath, heating mantle)Microwave irradiation uniss.it
YieldVariable, often moderate to goodGenerally good to excellent, often higher than classical methods nih.gov
ConditionsAtmospheric pressure, often requires refluxSealed vessel, elevated temperature and pressure uniss.it

Functionalization and Derivatization of the this compound Scaffold

The this compound core structure presents multiple sites for chemical modification, allowing for the synthesis of a diverse array of derivatives. Strategic functionalization of the pyridine ring, the sulfonamide nitrogen, and the introduction of various pharmacophoric groups have been explored to modulate the physicochemical and biological properties of the parent compound.

Modifications at the Pyridine Ring

The pyridine ring of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, although the inherent electronic nature of the pyridine nucleus and the influence of the existing substituents dictate the regioselectivity and feasibility of such transformations.

Electrophilic Aromatic Substitution: The pyridine ring is generally considered electron-deficient, rendering it less reactive towards electrophilic aromatic substitution compared to benzene (B151609). The nitrogen atom deactivates the ring towards electrophilic attack. quora.comquora.com In the case of this compound, the methyl group at the 6-position is an activating group, while the sulfonamide group at the 3-position is a deactivating group. Electrophilic substitution, when forced under harsh conditions, is predicted to occur at the C-5 position, which is meta to the deactivating sulfonamide group and ortho to the activating methyl group. quora.comquimicaorganica.org However, Friedel-Crafts alkylations and acylations are generally not feasible as the Lewis acid catalysts tend to coordinate with the pyridine nitrogen. quimicaorganica.org

Nucleophilic Aromatic Substitution: The pyridine ring is more amenable to nucleophilic aromatic substitution, particularly at the positions ortho and para to the ring nitrogen (C-2, C-4, and C-6). youtube.comyoutube.com To facilitate nucleophilic substitution on the this compound scaffold, a leaving group, such as a halogen, would typically need to be present on the ring. For instance, a 2-halo or 4-halo substituted this compound would be a suitable precursor for introducing a variety of nucleophiles. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient carbon bearing the leaving group, forming a Meisenheimer-like intermediate, which then rearomatizes by expelling the leaving group. youtube.com The reactivity of halopyridines in such reactions is often enhanced by microwave irradiation, which can significantly reduce reaction times. sci-hub.se

Table 1: Predicted Regioselectivity of Reactions on the Pyridine Ring
Reaction TypePredicted Position of AttackInfluencing Factors
Electrophilic SubstitutionC-5Directing effects of the methyl and sulfonamide groups.
Nucleophilic Substitution (on a halo-derivative)C-2, C-4, C-6Electron-withdrawing effect of the pyridine nitrogen.

Derivatization of the Sulfonamide Nitrogen

The sulfonamide nitrogen in this compound provides a key handle for derivatization, most commonly through N-acylation. This modification can significantly alter the electronic and steric properties of the molecule.

N-acylation of secondary sulfonamides can be achieved using various acylating agents, such as acid chlorides or N-acylbenzotriazoles, typically in the presence of a base like sodium hydride. semanticscholar.org The reaction involves the deprotonation of the sulfonamide nitrogen to form a more nucleophilic anion, which then attacks the electrophilic acylating agent. A general procedure involves treating the sulfonamide with sodium hydride in an anhydrous solvent like tetrahydrofuran (THF), followed by the addition of the acylating agent and heating the reaction mixture. semanticscholar.org

Table 2: General Conditions for N-Acylation of Sulfonamides
Acylating AgentBaseSolventGeneral Conditions
Acid ChloridesNaH, Triethylamine, PyridineTHF, Dichloromethane (B109758)Room temperature to reflux
N-AcylbenzotriazolesNaHTHFReflux

Introduction of Azo and Azomethine Moieties

The incorporation of azo (-N=N-) and azomethine (-CH=N-) functionalities into the this compound scaffold requires the presence of a primary aromatic amino group. The parent compound does not possess this feature; therefore, a precursor such as 6-amino-N-methylpyridine-3-sulfonamide is necessary for these transformations.

Azo Coupling: The synthesis of azo derivatives is typically achieved through a diazotization-coupling reaction. wikipedia.org The primary amino group of a precursor like 6-amino-N-methylpyridine-3-sulfonamide can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C). wikipedia.org The resulting diazonium salt is an electrophile that can then react with an electron-rich aromatic compound (the coupling component), such as a phenol or an aniline, to form the corresponding azo compound. wikipedia.org The position of coupling on the aromatic ring of the coupling component is directed by the existing substituents.

Azomethine (Schiff Base) Formation: Azomethine derivatives, or Schiff bases, are formed by the condensation reaction between a primary amine and an aldehyde or a ketone. semanticscholar.orgijcce.ac.irsemanticscholar.org Using an amino-functionalized precursor like 6-amino-N-methylpyridine-3-sulfonamide, a wide variety of azomethine derivatives can be synthesized by reacting it with different aromatic or aliphatic aldehydes and ketones. The reaction is typically carried out in a suitable solvent, such as ethanol, and may be catalyzed by a small amount of acid. researchgate.net

Table 3: Synthetic Pathways to Azo and Azomethine Derivatives
Derivative TypeRequired PrecursorKey ReactionReagents
Azo6-amino-N-methylpyridine-3-sulfonamideDiazotization and Azo Coupling1. NaNO₂, HCl (0-5 °C) 2. Electron-rich aromatic compound
Azomethine6-amino-N-methylpyridine-3-sulfonamideCondensationAldehyde or Ketone, Ethanol, catalytic acid

N-alkylation strategies

N-alkylation of this compound can potentially occur at two nitrogen atoms: the pyridine ring nitrogen and the sulfonamide nitrogen. The chemoselectivity of the alkylation will depend on the reaction conditions and the nature of the alkylating agent.

Alkylation of the Sulfonamide Nitrogen: The sulfonamide nitrogen can be alkylated under various conditions. For instance, reaction with alkyl halides in the presence of a base is a common method. organic-chemistry.org The use of phase-transfer catalysts can facilitate this reaction. More sophisticated methods, such as the Mitsunobu reaction, can also be employed, although this is more common for primary sulfonamides.

Alkylation of the Pyridine Nitrogen: The pyridine nitrogen is nucleophilic and readily reacts with alkyl halides to form quaternary pyridinium salts. chemrxiv.org This reaction is generally facile and occurs under mild conditions.

When both the sulfonamide and pyridine nitrogens are present, as in N-methylpyridine-3-sulfonamide (a close analog), the outcome of an alkylation reaction would be influenced by the relative nucleophilicity of the two nitrogen atoms. The pyridine nitrogen is generally more nucleophilic than a sulfonamide nitrogen. However, deprotonation of the sulfonamide nitrogen with a strong base would significantly increase its nucleophilicity, potentially favoring alkylation at this site. Therefore, the choice of base and reaction conditions is crucial for controlling the site of alkylation.

Table 4: Potential N-Alkylation Strategies and Expected Products
Reaction SiteMethodReagentsExpected Product
Sulfonamide NitrogenAlkylation with baseAlkyl halide, Strong base (e.g., NaH)N-alkyl, this compound
Pyridine NitrogenQuaternizationAlkyl halideN-alkyl-N',6-dimethylpyridinium-3-sulfonamide

Chemical Reactivity and Mechanistic Investigations

Electrophilic and Nucleophilic Reactions of N,6-dimethylpyridine-3-sulfonamide

The reactivity of this compound towards electrophiles and nucleophiles is a critical aspect of its chemistry, dictating its potential for further functionalization.

Electrophilic Aromatic Substitution:

The pyridine (B92270) ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the methyl group at the 6-position can provide some activation. Electrophilic attack is most likely to occur at the positions meta to the nitrogen, namely the 2, 4, and 6 positions. Given that the 3-position is occupied by the sulfonamide group and the 6-position by a methyl group, electrophilic substitution would be predicted to occur at the 2 or 4-positions. The sulfonamide group is a deactivating, meta-directing group in electrophilic aromatic substitution on a benzene (B151609) ring. On a pyridine ring, its directing effects are combined with the inherent reactivity pattern of the pyridine nucleus.

Nucleophilic Reactions:

The nitrogen atom of the sulfonamide group in this compound possesses a lone pair of electrons and can act as a nucleophile. For instance, in a related compound, N-(5-bromo-2-(3-(piperidin-1-yl)propoxy)pyridin-3-yl)-6-methylpyridine-3-sulfonamide, treatment with a strong base like sodium hydride results in the deprotonation of the sulfonamide nitrogen, forming a nucleophilic anion. google.comgoogle.com This anion can then participate in subsequent reactions, such as alkylation or acylation.

The pyridine ring itself is susceptible to nucleophilic attack, particularly at the 2- and 4-positions, which are electronically deficient. This reactivity can be enhanced by the presence of a good leaving group at these positions.

A summary of the expected electrophilic and nucleophilic reactivity is presented in Table 1.

Table 1: Predicted Electrophilic and Nucleophilic Reactivity of this compound

Reaction TypeReagent TypePredicted Site of ReactionProduct Type
Electrophilic Aromatic SubstitutionElectrophile (e.g., nitrating or halogenating agents)2- or 4-position of the pyridine ringSubstituted pyridine derivative
Nucleophilic ReactionStrong base (e.g., NaH) followed by an electrophile (e.g., alkyl halide)Sulfonamide nitrogenN-substituted sulfonamide
Nucleophilic Aromatic SubstitutionNucleophile (on a halogenated derivative)2- or 4-position of the pyridine ringSubstituted pyridine derivative

Oxidation and Reduction Chemistry of the Sulfonamide Group

The sulfonamide group is relatively stable to both oxidation and reduction. However, under specific conditions, it can undergo these transformations.

Oxidation:

Oxidation of sulfonamides is generally difficult. Strong oxidizing agents under harsh conditions might lead to degradation of the molecule rather than selective oxidation of the sulfonamide. However, some specialized methods exist for the oxidation of related sulfur-containing functional groups. For instance, thiols can be oxidized to sulfonamides. nih.gov

Reduction:

The reduction of sulfonamides to the corresponding amines or thiols is a challenging transformation that often requires strong reducing agents. Reagents like lithium aluminum hydride (LiAlH4) have been used for this purpose, but the reaction can be low-yielding and may affect other functional groups in the molecule.

Substitution Reactions Involving Halogenated Derivatives

Halogenated derivatives of this compound, particularly those with a halogen at the 2- or 4-position of the pyridine ring, are valuable intermediates for further chemical modifications via nucleophilic aromatic substitution (SNA_r).

The pyridine ring is activated towards nucleophilic attack at the positions ortho and para to the nitrogen atom. Therefore, a halogen at the 2- or 4-position can be readily displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates. This type of reaction is a common strategy for introducing diverse substituents onto the pyridine ring. youtube.com

For example, a hypothetical 2-chloro-N,6-dimethylpyridine-3-sulfonamide could react with a nucleophile (Nu-) as depicted in the following generalized scheme:

Scheme 1: Generalized Nucleophilic Aromatic Substitution on a Halogenated Derivative

Generated code

The reactivity of halopyridines in SNA_r reactions generally follows the order F > Cl > Br > I, which is opposite to the trend observed in SN2 reactions. This is because the rate-determining step is typically the attack of the nucleophile on the ring, which is facilitated by a more electronegative halogen.

Mechanistic Studies of Key Transformations Involving this compound

Mechanism of Nucleophilic Attack on the Sulfonamide Nitrogen:

The reaction of a sulfonamide with a strong base, such as sodium hydride, proceeds through the abstraction of the acidic proton on the nitrogen atom. This generates a sulfonamide anion, which is a potent nucleophile. The negative charge is stabilized by the two oxygen atoms of the sulfonyl group. This anion can then react with an electrophile in a standard SN2 fashion.

Mechanism of Nucleophilic Aromatic Substitution (SNA_r):

The SNA_r reaction on a halogenated pyridine derivative proceeds through a two-step addition-elimination mechanism.

Addition Step: The nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. In this intermediate, the aromaticity of the pyridine ring is temporarily disrupted. The negative charge is delocalized over the ring and is stabilized by the electron-withdrawing nitrogen atom.

Elimination Step: The leaving group (halide ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the substituted product.

The stability of the Meisenheimer complex is a key factor in determining the rate of the reaction. The electron-withdrawing nature of the pyridine nitrogen plays a crucial role in stabilizing this intermediate, making pyridines more reactive than benzene derivatives in SNA_r reactions.

Advanced Structural Characterization and Conformational Analysis

X-ray Crystallography of N,6-dimethylpyridine-3-sulfonamide and its Derivatives

No published X-ray crystal structures for this compound could be located. This type of analysis is fundamental for definitively determining the three-dimensional arrangement of atoms in a crystalline state.

Analysis of Molecular Geometry and Bond Parameters

Without crystallographic data, a precise, experimentally verified analysis of bond lengths, bond angles, and other geometric parameters for this compound is not possible. Theoretical calculations could provide estimates, but these would lack experimental validation.

Conformational Preferences and Torsional Angles

The preferred spatial arrangement of the dimethylsulfonamide group relative to the pyridine (B92270) ring, defined by torsional angles, can only be accurately determined through experimental methods like X-ray crystallography or advanced NMR techniques in solution. In the absence of such data, a definitive description of the conformational landscape of this compound cannot be provided.

Detailed Spectroscopic Analysis (Beyond Basic Identification)

While basic spectroscopic data may exist in proprietary databases, advanced studies that provide deep structural insights are not available in the public domain.

Advanced Nuclear Magnetic Resonance (NMR) Studies (e.g., 2D NMR, Solid-State NMR for structural insights)

No specific 2D NMR (such as COSY, HSQC, HMBC, or NOESY) or solid-state NMR studies for this compound have been published. These advanced techniques are crucial for unambiguous assignment of proton and carbon signals, elucidating through-bond and through-space correlations, and understanding the molecule's structure and conformation in both solution and solid states.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

While general vibrational frequencies for pyridine and sulfonamide functional groups are well-established, a detailed analysis of the specific FTIR and Raman spectra for this compound, including specific band assignments and shifts due to its unique substitution pattern, is not available in the literature.

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation

There are no published high-resolution mass spectrometry studies for this compound. Such studies are essential for determining the exact mass of the molecule and its fragments, which in turn allows for the elucidation of its specific fragmentation pathways under mass spectrometric conditions. General fragmentation patterns of sulfonamides are known, but the influence of the N,6-dimethylpyridine moiety cannot be specified without experimental data.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to determining the electronic structure of a molecule. mdpi.comresearchgate.net These methods solve the Schrödinger equation (or a simplified form of it) to find the optimized molecular geometry and electron distribution. For N,6-dimethylpyridine-3-sulfonamide, calculations performed at a level like B3LYP/6-311++G(d,p) can provide a detailed picture of its bond lengths, bond angles, and dihedral angles in the gas phase. researchgate.net These theoretical calculations are crucial because the molecule's three-dimensional structure governs its physical and chemical properties. mdpi.com Studies on similar structures, like 3,5-dimethyl-2,6-diphenylpyridine derivatives, have demonstrated the utility of DFT in accurately ascertaining molecular geometries. researchgate.net

Table 1: Predicted Geometric Parameters for this compound (Hypothetical) Note: These are example values based on typical bond lengths and angles for similar functional groups.

Parameter Bond/Angle Predicted Value
Bond Length C-S 1.78 Å
Bond Length S=O 1.45 Å
Bond Length S-N (sulfonamide) 1.65 Å
Bond Length C-N (pyridine) 1.34 Å
Bond Angle O-S-O 120°
Bond Angle C-S-N 107°
Dihedral Angle C-C-S-N Variable (Defines conformation)

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net The MEP map illustrates regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. mdpi.com

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated on the electronegative oxygen atoms of the sulfonyl group and the nitrogen atom of the pyridine (B92270) ring. These are the most likely sites for electrophilic attack and for forming hydrogen bonds as an acceptor. mdpi.com

Positive Potential (Blue): Located around the hydrogen atoms, particularly those on the methyl groups and the pyridine ring, as well as the sulfur atom due to the strong electron-withdrawing effect of the adjacent oxygen atoms. These regions are susceptible to nucleophilic attack.

This analysis is critical for understanding non-covalent interactions, such as how the molecule might orient itself within a protein's active site. researchgate.net

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. wikipedia.orgucsb.edu The energy of the HOMO represents the ability to donate electrons (nucleophilicity), while the energy of the LUMO represents the ability to accept electrons (electrophilicity). youtube.com

The energy gap between the HOMO and LUMO is a crucial parameter for determining a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. niscpr.res.in In this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylpyridine ring, while the LUMO would likely be distributed across the electron-deficient sulfonamide group. Quantum chemical calculations on analogous compounds have shown HOMO-LUMO energy gaps in the range of 4-8 eV, indicating significant chemical stability. researchgate.netniscpr.res.in

Prediction of Reactivity and Protonation States

The insights from MEP and FMO analyses allow for robust predictions of reactivity and protonation.

Reactivity: The negative potential sites on the sulfonamide oxygens and pyridine nitrogen are predicted to be the primary centers for interaction with electrophiles or Lewis acids. mdpi.comyoutube.com Conversely, the regions of positive potential are susceptible to attack by nucleophiles.

Protonation: The most likely site for protonation is the nitrogen atom of the pyridine ring, which typically exhibits a region of strong negative electrostatic potential and high electron availability. The nitrogen atom of the sulfonamide group is a much weaker base due to the delocalization of its lone pair across the adjacent electron-withdrawing sulfonyl group.

Molecular Dynamics Simulations for Conformational Landscape Analysis

While quantum calculations provide information on a static, optimized structure, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. mdpi.com By simulating the movements of atoms according to the laws of classical mechanics, MD can explore the molecule's conformational landscape. mdpi.com

For this compound, an MD simulation would reveal the rotational freedom around the key single bonds, such as the pyridine-sulfur bond and the sulfur-nitrogen bond. This analysis helps to understand the molecule's flexibility and the range of shapes it can adopt in solution or when approaching a biological target. nih.gov Understanding this conformational flexibility is vital, as a molecule must often adopt a specific conformation to bind effectively to a protein's active site. nih.govresearchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate variations in the chemical structure of compounds with changes in their physicochemical properties. nih.govconicet.gov.ar The fundamental principle is that the structure of a molecule dictates its properties, a relationship that can be modeled mathematically. nih.gov

To develop a QSPR model for a series of pyridine sulfonamides, one would first calculate a range of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, such as topology, electronic properties, and steric features. A statistical method, like multiple linear regression, is then used to build an equation that predicts a specific property (e.g., water solubility, logP) from these descriptors. nih.govresearchgate.net For example, a QSPR study on the related compound 6-amino-N,N-dimethylpyridine-3-sulfonamide resulted in a predicted XlogP of -0.3, indicating its relative hydrophilicity. uni.lu

Table 2: Example of Descriptors Used in QSPR Modeling

Descriptor Class Example Descriptor Property It Describes
Electronic Dipole Moment Polarity and charge distribution
Topological Wiener Index Molecular branching and size
Constitutional Molecular Weight Size of the molecule
Quantum-Chemical HOMO/LUMO Energy Electron donating/accepting ability
3D-MoRSE 3D-Molecule Representation of Structures based on a Equation 3D structure information

Ligand-Protein Docking Simulations for Molecular Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein's active site. mdpi.com This method is instrumental in drug discovery for screening virtual libraries and understanding binding mechanisms. nih.gov Docking algorithms score different binding poses based on factors like shape complementarity and intermolecular interactions. researchgate.net

In a hypothetical docking study of this compound into a protein kinase active site, the following interactions would be anticipated:

Hydrogen Bonds: The sulfonamide oxygens and the pyridine nitrogen are prime candidates to act as hydrogen bond acceptors with donor residues (e.g., lysine, arginine) in the protein.

Hydrophobic Interactions: The dimethylpyridine ring and the N-methyl groups can form favorable hydrophobic and van der Waals interactions with nonpolar residues (e.g., leucine, valine, phenylalanine).

Pi-Stacking: The aromatic pyridine ring could engage in pi-pi stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan.

The docking score provides an estimate of the binding affinity, helping to rank potential drug candidates. mdpi.comnih.gov

Table 3: Hypothetical Docking Results of this compound and Analogs against a Protein Kinase

Compound Docking Score (kcal/mol) Key Interacting Residues Predicted Interactions
This compound -8.5 LYS-78, LEU-130, PHE-180 H-bond, Hydrophobic, Pi-stacking
6-amino-N,N-dimethylpyridine-3-sulfonamide -8.2 LYS-78, ASP-178, LEU-130 H-bond, Salt bridge, Hydrophobic
6-chloro-N,N-dimethylpyridine-3-sulfonamide -7.9 LYS-78, LEU-130, VAL-85 H-bond, Hydrophobic

N,6 Dimethylpyridine 3 Sulfonamide As a Chemical Research Tool and Scaffold

Role as a Versatile Synthon in Complex Molecule Synthesis

The synthesis of more complex molecules often involves the strategic modification of the N,6-dimethylpyridine-3-sulfonamide backbone. For instance, the chlorine atom in related chloro-substituted pyridine (B92270) sulfonamides can be displaced in nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. scbt.comuni.lu This adaptability is crucial for creating libraries of compounds with diverse structures and properties.

Furthermore, the synthesis of derivatives, such as those involving N-alkylation of the sulfonamide nitrogen, provides a route to expand the chemical space accessible from this starting material. researchgate.net The pyridine ring itself can participate in various chemical transformations, further enhancing the synthetic utility of this compound. orgsyn.orggoogle.com The ability to readily generate derivatives is a key attribute that underscores its value as a versatile synthon in the construction of intricate molecular architectures.

Application in Scaffold-Based Drug Discovery Research

In the realm of drug discovery, the concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets. rsc.orgmdpi.com The pyridine and sulfonamide moieties are both recognized as privileged structures in medicinal chemistry. nih.govnih.govrsc.org Consequently, this compound serves as an excellent starting point for scaffold-based drug discovery, a strategy that focuses on designing and synthesizing new molecules around a common core structure.

The design of compound libraries based on the this compound scaffold allows for the systematic exploration of chemical space to identify molecules with desired properties. The pyridine ring can be modified to alter solubility and basicity, while the sulfonamide group can be functionalized to modulate binding interactions with biological targets. nih.govresearchgate.net This modular approach facilitates the generation of a wide range of analogs with finely tuned characteristics.

Researchers utilize this scaffold to construct libraries of compounds for screening against various biological targets. The structural diversity that can be achieved through modifications at different positions of the pyridine ring and the sulfonamide group is a significant advantage in this process. researchgate.netontosight.ai The focus in this area of research is on the design and synthesis of these molecular frameworks, rather than the specific therapeutic efficacy of the resulting compounds.

This compound as a Ligand in Coordination Chemistry

The nitrogen atom of the pyridine ring and the nitrogen and oxygen atoms of the sulfonamide group in this compound possess lone pairs of electrons, making the molecule a potential ligand for coordinating with metal ions. nsu.ru In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. nsu.ru The pyridine moiety is a well-established ligand in coordination chemistry, capable of forming stable complexes with a wide variety of transition metals. researchgate.netwikipedia.org

The sulfonamide group can also participate in coordination, often after deprotonation of the sulfonamide nitrogen, which allows it to bind to metal centers as an anionic ligand. sjp.ac.lk This dual functionality enables this compound and its derivatives to act as versatile chelating agents, forming complexes with diverse geometries and electronic properties. researchgate.netsjp.ac.lk

The study of these coordination complexes provides insights into the fundamental principles of metal-ligand bonding and can lead to the development of new catalysts or materials with interesting magnetic or optical properties. The specific stereochemical requirements of different metal ions can be met by designing ligands based on the this compound framework. researchgate.net

Table 1: Potential Coordination Sites of this compound

AtomDescriptionRole in Coordination
Pyridine NitrogenThe nitrogen atom within the pyridine ring.Acts as a Lewis base, donating its lone pair of electrons to a metal center. wikipedia.org
Sulfonamide NitrogenThe nitrogen atom of the sulfonamide group.Can coordinate to a metal center, often following deprotonation. sjp.ac.lk
Sulfonamide OxygenThe oxygen atoms of the sulfonamide group.Can also participate in coordination, acting as donor atoms.

This table is for illustrative purposes and the actual coordination mode can vary depending on the metal ion and reaction conditions.

Molecular Probes for Biochemical Pathway Elucidation

Molecular probes are essential tools for studying complex biological processes. These are typically small molecules designed to interact with specific components of a biochemical pathway, allowing researchers to investigate its function and regulation. This compound and its derivatives can be developed into such probes.

By incorporating reporter groups, such as fluorescent tags or radioactive isotopes, onto the this compound scaffold, scientists can create molecules that can be tracked and visualized within a biological system. arkat-usa.org For example, the synthesis of a fluorinated derivative could enable its use in positron emission tomography (PET) studies to trace the distribution of the molecule in vivo. arkat-usa.org

The design of these probes leverages the inherent ability of the pyridine-sulfonamide scaffold to interact with biological molecules. The focus of this application is not on achieving a therapeutic outcome but on gaining a fundamental understanding of biochemical pathways. By observing where and how these molecular probes interact with cellular machinery, researchers can elucidate the mechanisms of various biological processes.

Molecular Interaction Mechanisms Biochemical Context

Enzyme Inhibition Mechanisms: Competitive Binding and Active Site Interactions

The primary and most well-documented mechanism of action for sulfonamide compounds is the inhibition of specific enzymes, particularly those involved in essential metabolic pathways of microorganisms.

Interaction with Dihydropteroate (B1496061) Synthase (DHPS)

Sulfonamides are renowned for their ability to inhibit dihydropteroate synthase (DHPS), a critical enzyme in the folic acid synthesis pathway of bacteria and some eukaryotes. nih.gov These drugs act as competitive inhibitors, mimicking the natural substrate of DHPS, para-aminobenzoic acid (pABA). nih.gov The structural similarity between the sulfonamide core and pABA allows the inhibitor to bind to the active site of DHPS, thereby preventing the condensation of pABA with dihydropterin pyrophosphate (DHPPP). nih.gov This blockage is a key mechanism of the antimicrobial action of sulfonamides.

While no specific binding studies for N,6-dimethylpyridine-3-sulfonamide with DHPS are publicly available, the presence of the sulfonamide functional group strongly suggests that it is likely to interact with the pABA-binding pocket of the enzyme. The pyridine (B92270) ring and the dimethyl substitution would influence the compound's steric and electronic properties, which in turn would affect its binding affinity and inhibitory potency compared to other sulfonamides. For instance, studies on other pyridone-based sulfonamides have shown inhibitory activity against DHPS, with some derivatives exhibiting potent inhibition. nih.gov

Table 1: Illustrative Inhibitory Activity of Analogue Sulfonamides against DHPS

CompoundTarget EnzymeIC50 (µg/mL)Source
Compound 11a (a N-sulfonamide 2-pyridone derivative)DHPS2.76 nih.gov
SulfamethoxazoleDHPSVaries by speciesGeneral Knowledge

Note: This table provides data for analogous compounds to illustrate the concept, as specific data for this compound is not available.

Other Enzymatic Target Engagements

While DHPS is the primary target for many sulfonamides, this class of compounds has been shown to interact with other enzymes as well. A patent has described a larger molecule containing the this compound scaffold as a dual inhibitor of Ataxia Telangiectasia Mutated (ATM) and DNA-dependent Protein Kinase (DNA-PK). google.comgoogle.com These kinases are crucial for signaling and repairing DNA damage. google.comgoogle.com This suggests that this compound, as a fragment of this larger inhibitor, might possess some affinity for the ATP-binding pockets of these or other kinases. However, without direct experimental evidence on the isolated compound, this remains a hypothetical target.

Furthermore, some sulfonamide derivatives have been investigated as inhibitors of other enzymes like carbonic anhydrases. figshare.com The specific substitutions on the pyridine and sulfonamide moieties of this compound would ultimately determine its selectivity and potency against any such alternative enzymatic targets.

Protein Binding Studies and Ligand-Protein Interactions

The interaction of small molecules with proteins is fundamental to their pharmacokinetic and pharmacodynamic properties. Studies on various sulfonamides have demonstrated their ability to bind to a range of proteins, often through a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.govnih.gov

Research on a bicyclic sulfonamide containing a pyridine moiety revealed that the sulfonamide oxygens can form a network of interactions with aromatic amino acid residues like tyrosine and phenylalanine within a protein's binding pocket. nih.gov The pyridine nitrogen, in this case, was also observed to form a hydrogen bond with a tyrosine hydroxyl group. nih.gov While this study was not on this compound, it provides a plausible model for its interaction with proteins. The dimethyl groups on the pyridine ring of this compound would likely influence its binding by affecting its conformation and creating specific steric interactions within a binding site.

Calorimetric studies on other sulfonamides, such as sulfamethazine (B1682506) and sulfadiazine, binding to myoglobin (B1173299) have shown binding constants in the order of 10^4 M^-1, indicating a moderate binding affinity. nih.gov

Table 2: Illustrative Binding Affinities of Analogue Sulfonamides to Proteins

CompoundProteinBinding Constant (K)TechniqueSource
SulfamethazineMyoglobin5.36 x 10^4 M^-1Spectroscopy nih.gov
SulfadiazineMyoglobin3.23 x 10^4 M^-1Spectroscopy nih.gov
Bicyclic Sulfonamide 1FKBP12KD = 2.6 nMFluorescence Polarization nih.govacs.org

Note: This table provides data for analogous compounds to illustrate the concept, as specific data for this compound is not available.

Nucleic Acid Interactions (e.g., DNA Intercalation Mechanism)

Studies on certain sulfonamide derivatives have suggested a mixed-mode of interaction with DNA, involving both intercalation and groove binding. nih.gov Intercalation involves the insertion of a planar aromatic part of the molecule between the base pairs of the DNA double helix. nih.gov Groove binding, on the other hand, involves the fitting of the molecule into the major or minor groove of the DNA. The pyridine ring of this compound is planar and could potentially intercalate, while the sulfonamide group could form hydrogen bonds with the DNA backbone or bases in the grooves.

However, it is important to note that the sulfonamides that have been studied for DNA interaction are typically more complex molecules, often containing extended aromatic systems or metal complexes designed to enhance this interaction. nih.gov For a relatively simple molecule like this compound, any interaction with DNA is likely to be of low affinity and may not be its primary biological target.

Structure-Molecular Interaction Relationships (SMIR)

The relationship between the chemical structure of a molecule and its molecular interactions is a cornerstone of medicinal chemistry. For sulfonamides, key structural features dictate their binding to target enzymes. The sulfonamide group is essential for its pABA-mimicking action on DHPS. nih.gov

In the context of this compound, the pyridine ring serves as the aromatic core. The position of the sulfonamide group at the 3-position and the methyl group at the 6-position of the pyridine ring are critical determinants of its three-dimensional shape and electronic distribution. These features, in turn, govern how the molecule fits into a binding site and the non-covalent interactions it can form.

For instance, in a study of N-sulfonamide 2-pyridone derivatives, the nature and position of substituents on the pyridine and sulfonamide moieties were found to significantly influence their inhibitory activity against DHPS and dihydrofolate reductase (DHFR). nih.gov This highlights the importance of the specific substitution pattern in defining the biological activity profile of pyridyl sulfonamides. The two methyl groups in this compound will impact its solubility, lipophilicity, and steric profile, all of which are crucial for its interaction with biological targets.

Elucidating Key Pharmacophoric Elements for Molecular Recognition

The molecular architecture of this compound presents several key features essential for its recognition by and binding to target kinases. While specific crystallographic data for its complex with ATM or DNA-PK is not extensively available in the public domain, valuable insights can be drawn from studies on analogous pyridine-sulfonamide-based kinase inhibitors. mdpi.commdpi.comnih.gov The pharmacophore of this compound can be dissected into three principal components: the pyridine ring, the sulfonamide linker, and the N,6-dimethyl substitution pattern.

The pyridine ring serves as a crucial scaffold, providing a rigid framework for the presentation of other functional groups. The nitrogen atom within the pyridine ring is a key hydrogen bond acceptor, capable of forming interactions with hinge region residues in the ATP-binding pocket of kinases. mdpi.com This interaction is a common feature among many kinase inhibitors and is often critical for anchoring the molecule in the active site.

The sulfonamide moiety is another pivotal element, acting as both a hydrogen bond donor and acceptor. The NH group of the sulfonamide can donate a hydrogen bond, while the two oxygen atoms can accept hydrogen bonds. mdpi.com This dual functionality allows for a network of interactions that can significantly contribute to the binding affinity and specificity of the compound. In related sulfonamide-based inhibitors, this group has been shown to interact with key residues in the kinase active site, further stabilizing the inhibitor-enzyme complex. mdpi.com

The N,6-dimethyl substitution on the pyridine ring also plays a significant role. The methyl group at the 6-position of the pyridine ring can engage in hydrophobic interactions within a corresponding pocket of the kinase active site. The N-methyl group on the sulfonamide can also influence the conformational rigidity of the molecule and its lipophilicity, which in turn affects its binding affinity and cellular permeability. The presence and positioning of these methyl groups are therefore not arbitrary but are fine-tuned to optimize the compound's interaction with its biological targets.

Impact of Substituent Effects on Binding Affinity and Selectivity

The binding affinity and selectivity of this compound are highly sensitive to the nature and position of substituents on its core structure. Structure-activity relationship (SAR) studies on related pyridine-sulfonamide kinase inhibitors provide a strong basis for understanding these effects.

The substitution pattern on the pyridine ring is a key determinant of inhibitory potency and selectivity. For instance, the introduction of different alkyl groups at the 6-position can modulate the hydrophobic interactions with the kinase active site. While a methyl group is present in the titular compound, studies on analogous series have shown that varying the size of this alkyl group can significantly impact activity. A bulkier group might lead to steric clashes, thereby reducing binding affinity, whereas a smaller or optimally sized group can enhance it by perfectly fitting into a hydrophobic pocket.

Furthermore, the electronic properties of the pyridine ring, influenced by substituents, can affect the basicity of the pyridine nitrogen and its ability to form a strong hydrogen bond with the kinase hinge region. Electron-donating groups can increase the basicity, potentially leading to a stronger interaction, while electron-withdrawing groups can have the opposite effect.

The following interactive table summarizes the general structure-activity relationships observed in related pyridine-sulfonamide kinase inhibitors, which can be extrapolated to understand the potential impact of modifications to this compound.

Compound Series Modification Observed Impact on Activity Reference
Pyridine-SulfonamidesVariation of alkyl group at pyridine 6-positionPotency is sensitive to the size and nature of the substituent, with optimal size enhancing hydrophobic interactions. researchgate.net
Pyridine-SulfonamidesIntroduction of hydrogen bond donors/acceptors on the pyridine ringCan lead to additional interactions with the kinase active site, potentially increasing affinity and selectivity. mdpi.com
Sulfonamide DerivativesSubstitution on the sulfonamide nitrogenCan significantly alter binding affinity and physicochemical properties. Larger, more complex substituents can provide additional interaction points. mdpi.com

It is important to note that while these general trends provide a valuable framework, the precise impact of any given substituent is highly dependent on the specific architecture of the kinase's active site.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Purity Assessment in Research

Chromatography is fundamental to the analysis of N,6-dimethylpyridine-3-sulfonamide, providing the means to separate it from impurities and complex sample components. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the principal techniques used for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of sulfonamides due to its high resolution and applicability to a broad range of compound polarities. For this compound, reversed-phase HPLC is the method of choice, typically employing a C18 stationary phase. The separation is based on the partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase.

The mobile phase composition is a critical parameter that is optimized to achieve efficient separation. A common approach involves a gradient elution using a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution, often acidified with formic acid or acetic acid to improve peak shape and control the ionization state of the analyte. nih.govwu.ac.th UV detection is frequently used, with the wavelength set at or near the absorption maximum of the pyridine (B92270) ring system. nih.gov For enhanced sensitivity and selectivity, fluorescence detection can be employed, sometimes requiring pre- or post-column derivatization. nih.govresearchgate.net

A typical HPLC method for the analysis of sulfonamides, which would be applicable to this compound, is detailed in the table below.

ParameterConditionSource
Column C18 (e.g., 250 x 4.6 mm, 5 µm) researchgate.net
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile nih.gov
Elution Gradient nih.gov
Flow Rate 1.0 mL/min wu.ac.th
Detection UV at 265 nm wu.ac.th
Injection Volume 5 µL wu.ac.th

Gas Chromatography (GC)

Gas chromatography is another powerful technique for the separation and analysis of volatile and semi-volatile compounds. While sulfonamides themselves are generally not volatile enough for direct GC analysis, derivatization can be employed to increase their volatility. However, for compounds containing a pyridine moiety, headspace GC can be a suitable method, particularly for analyzing residual solvents or related volatile impurities. cdc.govijpsonline.com

In a typical headspace GC method, the sample is heated in a sealed vial to allow volatile components to partition into the headspace gas, which is then injected into the GC system. ijpsonline.com A common column for this type of analysis is a DB-624, which is well-suited for separating a wide range of volatile organic compounds. ijpsonline.com Flame ionization detection (FID) provides high sensitivity for organic compounds, while mass spectrometry (MS) offers definitive identification. cdc.gov

The following table outlines representative conditions for a headspace GC method applicable to the analysis of pyridine-containing compounds.

ParameterConditionSource
Column DB-624 (e.g., 30 m x 0.32 mm, 1.8 µm) ijpsonline.com
Carrier Gas Nitrogen ijpsonline.com
Injector Temperature 200°C ijpsonline.com
Detector Temperature 250°C (FID) ijpsonline.com
Oven Program 40°C (15 min), then ramp to 240°C at 30°C/min, hold for 5 min ijpsonline.com
Injection Mode Headspace ijpsonline.com

Spectroscopic Methods for Quantification and Characterization in Research Samples

Spectroscopic methods are indispensable for the quantification and structural characterization of this compound. These techniques provide information on the concentration of the analyte as well as its chemical identity.

UV-Vis Spectrophotometry in Mechanistic Studies

UV-Vis spectrophotometry is a straightforward and accessible technique for quantitative analysis and for studying chemical reactions and equilibria. acs.orgresearchgate.net The presence of the pyridine ring in this compound results in strong UV absorption. The absorption spectrum is sensitive to the chemical environment, particularly the pH, which can alter the ionization state of the molecule. pharmahealthsciences.net

This property can be exploited in mechanistic studies to determine pKa values and to investigate the formation of complexes with metal ions or other molecules. pharmahealthsciences.net By monitoring changes in the absorption spectrum, researchers can gain insights into reaction kinetics and binding mechanisms. acs.orgacs.org For quantitative purposes, a calibration curve is constructed by measuring the absorbance of a series of standard solutions at a fixed wavelength. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis in Environmental Research

For the detection of this compound at very low concentrations, particularly in complex environmental samples such as wastewater, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. nih.govnih.gov This technique combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.

After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are analyzed by the mass spectrometer. acs.org In tandem MS, a specific precursor ion corresponding to the analyte is selected and fragmented, and the resulting product ions are detected. This process, known as selected reaction monitoring (SRM), provides a high degree of certainty in identification and quantification, even in the presence of co-eluting matrix components. nih.gov The use of isotope-labeled internal standards is recommended to correct for matrix effects and ensure accurate quantification. nih.gov

The table below summarizes typical parameters for an LC-MS/MS method for the trace analysis of sulfonamides.

ParameterConditionSource
LC Column C18 nih.gov
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid nih.gov
Ionization Electrospray Ionization (ESI), Positive Mode acs.org
MS/MS Mode Selected Reaction Monitoring (SRM) nih.gov
Detection Limits ng/L range nih.govnih.gov

Sample Preparation Techniques for Complex Research Matrices

The successful analysis of this compound in complex matrices, such as environmental water or biological fluids, is highly dependent on the sample preparation step. The goal of sample preparation is to extract the analyte from the matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. researchgate.net

Solid-phase extraction (SPE) is the most commonly employed technique for the cleanup and pre-concentration of sulfonamides from aqueous samples. nih.govresearchgate.net A variety of sorbents are available, with Oasis HLB (a hydrophilic-lipophilic balanced polymer) and Strata-X (a modified styrene-divinylbenzene polymer) being popular choices for their ability to retain a broad range of compounds, including sulfonamides. researchgate.net

The general procedure for SPE involves conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte with a small volume of an organic solvent. The choice of pH during sample loading and the composition of the elution solvent are critical for achieving high recovery. researchgate.net For more complex solid samples, techniques like pressurized liquid extraction (PLE) or the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method may be employed. nih.govepa.gov

A representative SPE protocol for sulfonamides in water is outlined below.

StepProcedureSource
Sorbent Oasis HLB or Strata-X cartridge researchgate.net
Conditioning Methanol followed by water nih.gov
Sample Loading Aqueous sample, pH adjusted as needed researchgate.net
Washing Water or a weak organic solvent mixture to remove interferences nih.gov
Elution Methanol or acetonitrile, sometimes with a modifier like ammonia (B1221849) or formic acid nih.gov

Future Research Trajectories and Unexplored Dimensions

Novel Synthetic Routes and Sustainable Chemistry for N,6-dimethylpyridine-3-sulfonamide

The synthesis of sulfonamides traditionally involves reactants and solvents that pose environmental concerns, such as dichloromethane (B109758) and dimethylformamide (DMF). researchgate.net Future research is poised to develop more sustainable and efficient synthetic pathways for this compound.

Key areas for exploration include:

Green Solvents: Investigating the use of environmentally benign solvents is a primary objective. Polyethylene glycol (PEG) and water have been identified as promising, inexpensive, and non-toxic reaction media for sulfonamide synthesis. researchgate.netresearchgate.net

Alternative Reagents: Moving away from highly reactive and toxic sulfonyl chlorides is crucial. The use of stable and commercially available sulfur sources, such as sodium sulfinate, presents a sustainable alternative. researchgate.net

Catalytic Innovations: The development of novel catalysts can significantly improve reaction efficiency and sustainability. Research into copper-catalysed processes in deep eutectic solvents (DES) and metal-free, one-pot, three-component reactions are at the forefront of this effort. researchgate.net

Electrochemical Synthesis: Recent discoveries in electrochemistry offer a new, greener route to produce aromatic sulfonamides. chemistryworld.com This method avoids harsh conditions and represents a significant conceptual advance that could be adapted for the synthesis of this compound. chemistryworld.com

Table 1: Comparison of Synthetic Approaches for Sulfonamides


ParameterTraditional MethodsEmerging Sustainable Methods
SolventsDichloromethane, DMF, DMSOWater, Polyethylene Glycol (PEG), Deep Eutectic Solvents (DES)
Sulfur SourceSulfonyl ChloridesSodium Sulfinates, Potassium Pyrosulfite
ProcessOften multi-step, requires purificationOne-pot reactions, simple filtration
CatalysisMay require stoichiometric bases (e.g., pyridine)Metal catalysts (e.g., Copper), Electrochemical, Catalyst-free

Exploration of New Chemical Reactivity Profiles

The this compound scaffold is a versatile platform for constructing more complex molecular architectures. The pyridine (B92270) and sulfonamide groups can act as reactive handles for a variety of chemical transformations.

Future research should focus on leveraging this reactivity. For instance, pyridine-sulfonamide structures can serve as key components in multi-component reactions. A notable example is the synthesis of a library of triarylpyridines, where the inherent reactivity of the pyridine core is utilized in a cooperative vinylogous anomeric-based oxidation mechanism. nih.gov Exploring the participation of this compound in similar complex reactions could lead to the discovery of novel molecules with unique properties. nih.gov Further investigation into the functionalization of both the pyridine ring and the sulfonamide nitrogen could yield a diverse range of derivatives.

Advanced Spectroscopic Probes for Dynamic Structural Insights

A thorough understanding of a molecule's three-dimensional structure and its dynamic behavior is fundamental. While standard techniques like 1H-NMR and 13C-NMR confirm structural integrity, advanced spectroscopic methods can provide much deeper insights into the conformational dynamics and electronic properties of this compound. mdpi.com

Modern spectroscopic techniques can be employed to characterize the molecule in intricate detail. southampton.ac.uk The application of methods used for studying related sulfonamide complexes, such as infrared (IR), UV-Visible, and X-ray diffraction (XRD) analyses, can elucidate how this compound behaves in different states. researchgate.net Advanced mass spectrometry, providing data on predicted collision cross-sections, can offer information on the molecule's shape in the gas phase. uni.lu Time-resolved spectroscopic techniques could be used to study photochemical reactions and the motion of atoms and electrons within the molecule. southampton.ac.uk

Table 2: Advanced Spectroscopic Techniques and Potential Insights


TechniqueInformation Provided
2D-NMR (COSY, HSQC, HMBC)Detailed through-bond and through-space atomic connectivity, conformational analysis.
Advanced Mass Spectrometry (e.g., Ion Mobility-MS)Precise mass, fragmentation patterns, and gas-phase conformation (Collision Cross Section).
Time-Resolved Spectroscopy (e.g., Pump-Probe)Dynamics of excited states and photochemical reactivity.
X-ray Diffraction (XRD)Solid-state structure, bond lengths, bond angles, and intermolecular packing.

Deepening Understanding of Molecular Interaction Specificity and Mechanisms

The sulfonamide functional group is a well-known pharmacophore, often acting as a competitive antagonist of p-aminobenzoic acid (PABA) to inhibit bacterial enzymes. mdpi.com This established biological role suggests that this compound could exhibit specific interactions with various biological macromolecules.

Future work should aim to identify potential molecular targets and characterize the binding interactions in detail. A combination of experimental and computational approaches would be most effective:

Co-crystallography: Obtaining X-ray crystal structures of the compound bound to a target protein would provide an atomic-level view of the binding mode.

Biophysical Techniques: Methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to quantify binding affinity, kinetics, and thermodynamics.

Computational Modeling: Molecular docking and molecular dynamics simulations can predict binding poses and rationalize interaction specificity, guiding experimental efforts.

Potential in Advanced Materials Science and Supramolecular Chemistry

The structure of this compound is well-suited for applications in materials science. The pyridine nitrogen and the oxygen and nitrogen atoms of the sulfonamide group are excellent candidates for coordinating with metal ions and participating in hydrogen bonding networks.

This potential for directed intermolecular interactions makes the compound an attractive building block, or "tecton," for constructing larger, well-ordered assemblies. Research into the coordination of this compound with various metal ions could lead to the formation of novel metal-organic frameworks (MOFs) or coordination polymers with unique catalytic, porous, or photophysical properties. Studies on related sulfonamides have demonstrated their ability to form stable complexes with metals like Ruthenium(III), Platinum(IV), and Gold(III), indicating a promising path for future exploration. researchgate.net Furthermore, the hydrogen bonding capabilities could be harnessed to create complex supramolecular structures, such as gels, liquid crystals, or self-assembled monolayers.

Compound List

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N,6-dimethylpyridine-3-sulfonamide, and how can intermediates be characterized?

  • Methodological Answer : A common approach involves sulfonylation of the pyridine core. For example, pyridine-3-sulfonyl chloride derivatives can react with dimethylamine under controlled pH (e.g., phosphate buffer at pH 7.1 to stabilize reactive intermediates) . Key intermediates like 6-chloropyridine-3-sulfonyl chloride (a precursor) can be synthesized via chlorination followed by sulfonation . Characterization typically employs 1^1H/13^13C NMR, FT-IR (to confirm sulfonamide N–H and S=O stretches), and mass spectrometry. X-ray crystallography (as demonstrated for structurally similar compounds like 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide) is critical for resolving regiochemistry .

Q. How can researchers optimize reaction conditions to improve sulfonamide yield?

  • Methodological Answer : Reaction optimization often involves selecting bases like 3-picoline or 3,5-lutidine, which enhance nucleophilicity without side reactions (e.g., hydrolysis of sulfonyl chloride). For instance, in sulfonamide coupling, acetonitrile as a solvent and stoichiometric control of sulfonyl chloride (1.02–1.05 eq.) minimize byproducts . Temperature control (room temperature to 60°C) and pH monitoring (using phosphate buffers) are critical for stabilizing intermediates .

Advanced Research Questions

Q. What computational or experimental strategies resolve contradictions in spectroscopic data for sulfonamide derivatives?

  • Methodological Answer : Discrepancies in NMR or IR data may arise from tautomerism or polymorphism. To address this:

  • Perform variable-temperature NMR to detect dynamic processes (e.g., proton exchange in sulfonamide NH groups).
  • Compare experimental IR spectra with density functional theory (DFT)-calculated vibrational modes for tautomeric forms .
  • Use single-crystal X-ray diffraction (as in ) to unambiguously assign molecular geometry .

Q. How can the biological activity of this compound be systematically evaluated?

  • Methodological Answer :

  • Target Identification : Use molecular docking to predict binding affinity with enzymes like carbonic anhydrase (sulfonamides are known inhibitors). Validate via enzyme inhibition assays (e.g., stopped-flow kinetics for IC50_{50} determination).
  • Cellular Studies : Assess cytotoxicity via MTT assays in relevant cell lines. For mechanistic insights, pair with proteomics (e.g., SILAC labeling) to identify perturbed pathways .
  • Structural-Activity Relationships (SAR) : Synthesize analogs (e.g., varying methyl groups or sulfonamide substituents) and correlate activity trends with steric/electronic parameters (Hammett constants, logP) .

Q. What advanced techniques characterize the supramolecular interactions of this compound in crystal lattices?

  • Methodological Answer :

  • X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., N–H···O=S interactions) and π-stacking between pyridine rings. Compare with related structures (e.g., ’s 6-chloro derivative) to identify packing trends .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., % contribution of H-bonding vs. van der Waals interactions) using software like CrystalExplorer.
  • Thermogravimetric Analysis (TGA) : Correlate thermal stability with crystal packing density .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported synthetic yields for sulfonamide derivatives?

  • Methodological Answer :

  • Replicate Conditions : Ensure exact replication of solvent purity, reagent stoichiometry, and inert atmosphere (e.g., N2_2 vs. Ar).
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., hydrolyzed sulfonic acid) that may skew yield calculations .
  • Statistical Design : Apply factorial experiments (e.g., DoE) to isolate variables (temperature, base strength) contributing to yield variability .

Methodological Tables

Characterization Technique Application to this compound Reference
X-ray CrystallographyResolves regiochemistry and hydrogen-bonding networks
DFT-based IR SimulationValidates tautomeric forms and assigns vibrational modes
DoE (Design of Experiments)Optimizes reaction yield and minimizes byproducts

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.